molecular formula C24H25N5O4S2 B2881821 ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 896677-81-9

ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2881821
CAS No.: 896677-81-9
M. Wt: 511.62
InChI Key: LOUNZWOQJSOSGG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C24H25N5O4S2 and its molecular weight is 511.62. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Benzothiazole moiety
  • Triazole ring
  • Ester functional group

Its molecular formula is C24H25N5O4S2C_{24}H_{25}N_{5}O_{4}S_{2}, with a molecular weight of 511.6 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. The presence of the triazole ring is believed to enhance its interaction with cellular targets involved in cancer progression .

Anti-inflammatory Effects

In animal models, the compound demonstrated notable anti-inflammatory activity. It was effective in reducing inflammation markers and exhibited analgesic properties comparable to standard anti-inflammatory drugs . The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors that regulate cell proliferation and apoptosis.
  • Free Radical Scavenging : The presence of functional groups enables it to scavenge free radicals, thus providing antioxidant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial efficacy against multiple bacterial strains.
Showed significant anti-inflammatory and analgesic effects in rodent models.
Evaluated anticancer properties, indicating potential for apoptosis induction in cancer cells.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S2/c1-2-33-22(31)14-25-21(30)16-34-23-27-26-20(28(23)13-12-17-8-4-3-5-9-17)15-29-18-10-6-7-11-19(18)35-24(29)32/h3-11H,2,12-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUNZWOQJSOSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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